4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl
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Overview
Description
4’-Bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound with the molecular formula C12H5BrF4. This compound is characterized by the presence of bromine and multiple fluorine atoms attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 2,3’,4,6-tetrafluoro-1,1’-biphenyl using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4’-bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in an organic solvent like toluene.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nucleophile used.
Coupling Reactions: The major products are biphenyl derivatives with new carbon-carbon bonds formed at the position of the original bromine atom.
Scientific Research Applications
4’-Bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a fully fluorinated benzyl group with a bromine atom.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains additional trifluoromethyl group.
Uniqueness
4’-Bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct reactivity and properties compared to other halogenated biphenyls and fluorinated compounds .
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,3,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrF4/c13-8-2-1-6(3-9(8)15)12-10(16)4-7(14)5-11(12)17/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSOFUUHIDHTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1469898-26-7 |
Source
|
Record name | 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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